molecular formula C15H14N4S B5543891 4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol

4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B5543891
M. Wt: 282.4 g/mol
InChI Key: FTDIEIPUQNIGTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol, also known as PETT, is a compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve the inhibition of enzymes involved in inflammation and tumor growth. 4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in many types of cancer and is involved in the production of inflammatory mediators. 4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix and are implicated in tumor invasion and metastasis.
Biochemical and Physiological Effects
4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and antioxidant properties. 4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, and to induce apoptosis in cancer cells. 4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-tumor effects.

Advantages and Limitations for Lab Experiments

4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has several advantages for use in lab experiments, including its ease of synthesis, low toxicity, and potential for use in the development of new drugs and materials. However, 4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol also has some limitations, including its limited solubility in water and its potential for off-target effects due to its inhibition of multiple enzymes.

Future Directions

There are several future directions for research on 4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol, including the development of new 4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol-based drugs for the treatment of inflammation and cancer, the synthesis of new 4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol-based materials with unique properties, and the further elucidation of the mechanism of action of 4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol. Other potential areas of research include the development of 4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol-based imaging agents for use in diagnostic imaging and the study of 4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol's potential as a therapeutic agent for other diseases, such as Alzheimer's disease.

Synthesis Methods

4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol can be synthesized through a multi-step process that involves the reaction of 4-chloro-3-nitropyridine with sodium ethoxide, followed by the reaction of the resulting compound with 2-phenylethylamine and thiosemicarbazide. The final product is obtained through the reduction of the nitro group using hydrogen gas and palladium on carbon as a catalyst.

Scientific Research Applications

4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. In biochemistry, 4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has been used as a ligand in the synthesis of metal complexes, which have been studied for their potential use in catalysis and imaging. In materials science, 4-(2-phenylethyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has been used as a building block in the synthesis of new materials with unique properties.

properties

IUPAC Name

4-(2-phenylethyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4S/c20-15-18-17-14(13-6-9-16-10-7-13)19(15)11-8-12-4-2-1-3-5-12/h1-7,9-10H,8,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDIEIPUQNIGTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=NNC2=S)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-phenylethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

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